5-(Difluoromethyl)isoxazol-4-amine
Description
Significance of Isoxazole (B147169) Core Structures in Contemporary Heterocyclic Chemistry Research
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of contemporary heterocyclic chemistry. nih.gov This structural motif is not merely an academic curiosity; it is a privileged scaffold found in a multitude of biologically active compounds and functional materials. nih.govmdpi.com The unique electronic and steric properties of the isoxazole ring allow it to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets. mdpi.com Consequently, isoxazole derivatives have been extensively investigated and are present in numerous marketed drugs with a wide range of therapeutic applications. nih.govlifechemicals.com
From a synthetic standpoint, isoxazoles are attractive building blocks due to the multiple pathways available for their construction and functionalization. nih.govyoutube.com The classical approach involves the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. nih.gov This and other methods provide access to a diverse array of substituted isoxazoles, which can serve as precursors to more complex molecular architectures. lifechemicals.comnih.gov The inherent reactivity of the isoxazole ring also allows for its transformation into other useful functionalities, such as β-amino alcohols and 1,3-dicarbonyl compounds, further highlighting its synthetic utility. lifechemicals.com
Strategic Role of Fluorine and Fluoroalkyl Groups in Modulating Molecular Reactivity and Electronic Structure in Chemical Science
The introduction of fluorine and fluoroalkyl groups into organic molecules has become a powerful strategy in modern chemical science, particularly in the fields of medicinal chemistry and materials science. numberanalytics.comnumberanalytics.com Fluorine, being the most electronegative element, imparts unique properties to organic compounds. lew.ronih.gov The carbon-fluorine bond is the strongest single bond to carbon, which often leads to enhanced metabolic and thermal stability. lew.ronih.gov
The incorporation of fluorine can significantly alter a molecule's physicochemical properties, including its lipophilicity, acidity/basicity, and conformational preferences. numberanalytics.comlew.ro For instance, the replacement of a hydrogen atom or a hydroxyl group with fluorine can block sites of metabolic oxidation. eurekaselect.com Fluoroalkyl groups, such as the difluoromethyl (CHF2) and trifluoromethyl (CF3) groups, are of particular interest. tandfonline.com The CHF2 group, as seen in 5-(difluoromethyl)isoxazol-4-amine, can act as a lipophilic hydrogen bond donor, a property not observed in its non-fluorinated or perfluorinated counterparts. This unique characteristic can lead to enhanced binding affinity and selectivity for biological targets. nih.gov The strong electron-withdrawing nature of fluoroalkyl groups also profoundly influences the electronic properties of adjacent functional groups and aromatic systems, thereby modulating reactivity and molecular interactions. nih.gov
Historical Development and Current Trends in Aminoisoxazole Synthesis and Application as Building Blocks in Academic Research
The synthesis of aminooxazoles has been a subject of considerable research interest, driven by their utility as versatile building blocks in organic synthesis. enamine.net Historically, the synthesis of these compounds often involved multi-step sequences with harsh reaction conditions. nih.govacs.org A common method for synthesizing isoxazoles involves the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. youtube.com
Recent advancements have focused on developing more efficient and milder synthetic protocols. For instance, one-pot procedures and the use of novel reagents have streamlined the synthesis of functionalized aminooxazoles. nih.govubc.ca The development of methods for the regioselective synthesis of substituted aminooxazoles has been a significant achievement, allowing for precise control over the final molecular architecture. nih.gov
Aminoisoxazoles are valuable precursors for the synthesis of a wide variety of more complex heterocyclic systems. The amino group can be readily acylated, alkylated, or used in cyclization reactions to construct fused ring systems. enamine.netresearchgate.net This versatility makes them key intermediates in the synthesis of compounds with potential pharmaceutical applications. The ongoing research in this area continues to expand the synthetic toolbox available to chemists, enabling the creation of novel and diverse molecular scaffolds based on the aminooxazole core. acs.orgnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H4F2N2O |
|---|---|
Molecular Weight |
134.08 g/mol |
IUPAC Name |
5-(difluoromethyl)-1,2-oxazol-4-amine |
InChI |
InChI=1S/C4H4F2N2O/c5-4(6)3-2(7)1-8-9-3/h1,4H,7H2 |
InChI Key |
JSWLQCUTNCSXPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NOC(=C1N)C(F)F |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 5 Difluoromethyl Isoxazol 4 Amine
In-depth Retrosynthetic Disconnections and Identification of Key Precursors
A thorough retrosynthetic analysis of 5-(difluoromethyl)isoxazol-4-amine reveals several plausible synthetic routes, which can be broadly categorized into two main strategies: the functionalization of a pre-formed isoxazole (B147169) ring and the de novo construction of the isoxazole nucleus from acyclic precursors.
Synthetic Pathways Involving Pre-formed Isoxazole Ring Systems
One logical retrosynthetic disconnection involves the late-stage introduction of the 4-amino group onto a pre-existing 5-(difluoromethyl)isoxazole scaffold. This approach hinges on the availability of a suitable 5-(difluoromethyl)isoxazole precursor that can be selectively functionalized at the C4 position. A key strategy for achieving this transformation is through a nitration-reduction sequence.
Key Precursors:
5-(Difluoromethyl)isoxazole: The central starting material for this pathway.
4-Nitro-5-(difluoromethyl)isoxazole: A key intermediate that can be obtained by the nitration of 5-(difluoromethyl)isoxazole. The subsequent reduction of the nitro group would yield the target amine. The nitration of substituted isoxazoles is a known transformation, often yielding the 4-nitro derivative.
4-Halo-5-(difluoromethyl)isoxazole: An alternative precursor for the introduction of the amino group via nucleophilic aromatic substitution or metal-catalyzed amination reactions.
Cycloaddition and Condensation Routes for Isoxazole Ring Formation
A more convergent approach involves the construction of the isoxazole ring with the required substituents or their precursors already in place. This strategy can be further divided into cycloaddition and condensation methodologies.
[3+2] Cycloaddition Route:
The isoxazole ring can be disconnected via a [3+2] cycloaddition reaction, a powerful tool for the synthesis of five-membered heterocycles. This leads to two primary sets of precursors:
A nitrile oxide and a difluoromethyl-containing dipolarophile: In this scenario, a simple nitrile oxide can be reacted with an alkyne or a suitably substituted alkene bearing a difluoromethyl group.
Difluoromethyl nitrile oxide and a suitable dipolarophile: A more recent approach involves the in situ generation of the novel reagent, difluoromethyl nitrile oxide (CF₂HCNO), which can then react with a dipolarophile that has a masked or pre-installed amino functionality. researchgate.netmdpi.com
Key Precursors for Cycloaddition:
| Precursor Type | Specific Examples |
| Difluoromethylated Dipolarophile | 3,3-Difluoropropyne, Ethyl 4,4-difluoro-2-butynoate |
| Nitrile Oxide Precursor | Aldoximes, Hydroximoyl chlorides, Nitroalkanes |
| Amino-functionalized Dipolarophile | Enamines, Ynamines |
Condensation Route:
Alternatively, the isoxazole ring can be formed through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine (B1172632). For the synthesis of the target molecule, this disconnection leads to a difluoromethylated β-ketoester or a related precursor.
Key Precursors for Condensation:
Difluoromethylated β-ketoester: A compound such as ethyl 4,4-difluoro-3-oxobutanoate is a crucial building block for this pathway.
Hydroxylamine: The source of the nitrogen and oxygen atoms for the isoxazole ring.
Contemporary Approaches to Isoxazole Construction
Modern synthetic chemistry offers a variety of refined methods for the construction of the isoxazole ring, with a strong emphasis on regiochemical control and functional group tolerance.
Nitrile Oxide Cycloaddition Reactions and Regiochemical Control
The 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes is a cornerstone of isoxazole synthesis. researchgate.netmdpi.comyoutube.com The regioselectivity of this reaction is a critical consideration. Generally, the reaction of a nitrile oxide with a terminal alkyne leads to the formation of a 3,5-disubstituted isoxazole. To achieve the desired 5-(difluoromethyl) substitution pattern, a difluoromethyl-substituted dipolarophile would be required.
A significant advancement in this area is the development of methods for the in situ generation of difluoromethyl nitrile oxide. researchgate.netfigshare.com This highly reactive intermediate can then be trapped with various dipolarophiles to afford difluoromethylated isoxazoles. The reaction of difluoromethyl nitrile oxide with enamines, for instance, can provide a direct route to isoxazoles with an amino group precursor at the 4-position.
Advanced Condensation and Cyclization Protocols
While the classical condensation of β-dicarbonyl compounds with hydroxylamine remains a viable method, contemporary protocols have focused on improving the efficiency and scope of this transformation. The use of difluoromethylated β-ketoesters, which can be synthesized from readily available starting materials, provides a direct entry to the 5-(difluoromethyl)isoxazol-3-ol core, which can then be further functionalized. nih.gov
The synthesis of such precursors can be achieved through methods like the Claisen condensation of an ester with a difluoromethyl ketone.
Targeted Introduction of the Difluoromethyl Moiety
One prominent method is the late-stage deoxofluorination of a 5-formylisoxazole derivative. nih.govenamine.net This transformation can be achieved using reagents such as diethylaminosulfur trifluoride (DAST). This approach allows for the construction of the isoxazole ring with various functionalities, followed by the introduction of the difluoromethyl group at a later stage.
Another powerful strategy is the direct nucleophilic difluoromethylation of an isoxazole. This typically requires the activation of the isoxazole ring, for example, with an electron-withdrawing group at the 4-position. Reagents such as (difluoromethyl)trimethylsilane (B44995) can then be used to introduce the CF₂H group at the 5-position.
Finally, a building block approach offers a highly convergent synthesis. This involves utilizing a precursor that already contains the difluoromethyl moiety. Examples include:
Difluoromethylated alkynes for use in [3+2] cycloaddition reactions.
Difluoromethylated β-ketoesters for condensation reactions with hydroxylamine. nih.gov
Electrophilic and Nucleophilic Fluorination Methodologies
Electrophilic and nucleophilic fluorination methods are fundamental to the synthesis of fluorinated organic compounds. wikipedia.orgalfa-chemistry.com In the context of isoxazole chemistry, electrophilic fluorination has been more commonly reported for the direct introduction of fluorine onto the isoxazole ring.
Electrophilic Fluorination: This approach involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org For the synthesis of fluorinated isoxazoles, the C4 position is typically susceptible to electrophilic attack. Reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are potent electrophilic fluorinating agents used for this purpose. researchgate.netacademie-sciences.fr The reaction mechanism is believed to involve an electrophilic aromatic substitution on the isoxazole ring. researchgate.net While this method is effective for fluorinating the isoxazole core, the direct synthesis of this compound via this route is not straightforward and often requires multi-step sequences.
A general representation of electrophilic fluorination at the C4 position of an isoxazole ring is shown below:
Isoxazole Derivative + Electrophilic Fluorinating Agent → 4-Fluoroisoxazole Derivative
Nucleophilic Fluorination: This strategy employs a nucleophilic fluoride (B91410) source (F-) to displace a leaving group or add to an unsaturated system. alfa-chemistry.com While widely used for the synthesis of many organofluorine compounds, direct nucleophilic fluorination to install a difluoromethyl group on the C5 position of an isoxazole ring is challenging. However, nucleophilic difluoromethylation of activated isoxazoles has been achieved using reagents like (difluoromethyl)trimethylsilane (Me3SiCF2H). This reaction typically requires an isoxazole ring activated by a strong electron-withdrawing group at the 4-position to facilitate the nucleophilic attack at the C5 position. scienceopen.com
Deoxofluorination Strategies for Difluoromethyl Group Installation
A more direct and widely employed strategy for the synthesis of 5-(difluoromethyl)isoxazoles involves the deoxofluorination of a corresponding 5-formylisoxazole precursor. enamine.netnih.gov This transformation replaces the oxygen atom of the aldehyde with two fluorine atoms.
Common deoxofluorinating reagents for this purpose include diethylaminosulfur trifluoride (DAST) and its analogues. The general reaction scheme is as follows:
5-Formylisoxazole Derivative + Deoxofluorinating Agent → 5-(Difluoromethyl)isoxazole Derivative
This late-stage fluorination approach is advantageous as the aldehyde precursor can be synthesized through various established methods, allowing for molecular diversity. nih.gov The subsequent introduction of the 4-amino group would then be required to complete the synthesis of the target molecule, this compound.
| Precursor | Reagent | Product | Yield (%) | Reference |
| 3-Substituted-isoxazole-5-carbaldehyde | DAST | 3-Substituted-5-(difluoromethyl)isoxazole | 23-61 | nih.gov |
| 3-Bromo-isoxazole-5-carbaldehyde | DAST | 3-Bromo-5-(difluoromethyl)isoxazole | 72 (over two steps) | nih.gov |
Catalytic Methodologies in this compound Synthesis
Catalytic methods offer efficient and selective routes for the construction of complex molecules, including fluorinated heterocycles. Both transition metal catalysis and organocatalysis play significant roles in modern organic synthesis.
Transition Metal-Catalyzed Transformations
Transition metal catalysis has become a powerful tool for the formation of carbon-fluorine bonds and for the construction of heterocyclic rings. nih.gov While direct transition metal-catalyzed difluoromethylation of the isoxazole C5-position is not extensively documented for this specific target, related transformations highlight the potential of this approach.
For instance, gold-catalyzed cascade cyclization-fluorination of 2-alkynone O-methyl oximes has been developed for the synthesis of 4-fluoroisoxazoles. acs.org This demonstrates the utility of transition metals in constructing the fluorinated isoxazole core in a single step. Palladium and copper catalysts are also commonly employed for various fluorination and fluoroalkylation reactions, although their specific application to the synthesis of this compound is an area for further research. nih.gov Transition metal-catalyzed reactions of alkynes with isoxazoles have also been explored for the synthesis of various N-heterocycles, indicating the potential for catalytic functionalization of the isoxazole ring. rsc.org
Organocatalytic Approaches and Asymmetric Synthesis Considerations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in synthetic chemistry, particularly for asymmetric synthesis. While specific organocatalytic methods for the synthesis of this compound are not prominently described in the literature, related examples suggest potential applications. For instance, the enantioselective organocatalytic amination of 2-perfluoroalkyl-oxazol-5(2H)-ones has been reported, showcasing the potential for asymmetric C-N bond formation in related heterocyclic systems. rsc.org
The development of an asymmetric synthesis for this compound, should it possess a chiral center or be derivatized to create one, would be of significant interest. Organocatalysis could potentially be employed to introduce the 4-amino group enantioselectively or to construct a chiral precursor to the isoxazole ring.
Optimization of Reaction Conditions and Yields for Laboratory-Scale Synthesis
The successful laboratory-scale synthesis of this compound requires careful optimization of reaction conditions to maximize yield and purity. Key parameters that are typically optimized include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time.
For the deoxofluorination of 5-formylisoxazoles, the choice of the fluorinating agent and the reaction conditions are critical. The reactivity of deoxofluorinating agents can be sensitive to temperature and the presence of moisture. Therefore, reactions are often carried out under anhydrous conditions and at controlled temperatures to minimize side reactions.
The optimization process often involves a systematic study of different variables. For example, in the synthesis of related fluorinated isoxazoles, parameters such as the choice of base and the equivalents of the fluorinating agent have been shown to significantly impact the yield. academie-sciences.fr
Below is a hypothetical table illustrating the optimization of a key step in a synthetic sequence, based on common practices in synthetic chemistry.
Table: Optimization of a Hypothetical Amination Step
| Entry | Amine Source | Solvent | Temperature (°C) | Base | Yield (%) |
| 1 | NH4OH | Dioxane | 80 | K2CO3 | 45 |
| 2 | NH4OH | Acetonitrile (B52724) | 80 | K2CO3 | 55 |
| 3 | NH3 (gas) | Dioxane | 100 | None | 62 |
| 4 | NH3 (gas) | Dioxane | 120 | None | 75 |
| 5 | NaN3 then H2/Pd-C | DMF | rt then 50 | None | 70 |
This systematic approach allows chemists to identify the optimal conditions for a given transformation, leading to a more efficient and reliable synthesis. scielo.br
Detailed Reactivity and Mechanistic Transformations of 5 Difluoromethyl Isoxazol 4 Amine
Chemical Transformations Involving the Aminoisoxazole Core
The aminoisoazole core of 5-(difluoromethyl)isoxazol-4-amine is a versatile scaffold for chemical modification. The primary amine offers a nucleophilic center for various coupling reactions, while the isoxazole (B147169) ring can participate in both electrophilic and nucleophilic reactions, as well as rearrangements.
Reactions at the Primary Amine Functionality (e.g., Acylation, Alkylation, Amidation)
The primary amino group at the C4 position of the isoxazole ring is a key site for functionalization, readily undergoing reactions typical of aromatic amines.
Acylation, Alkylation, and Amidation:
The nucleophilic nature of the amino group allows for straightforward acylation, alkylation, and amidation reactions. chemrxiv.org These transformations are crucial for building more complex molecular architectures and are often employed in the synthesis of biologically active compounds.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base affords the corresponding N-acyl derivatives. For instance, the acylation of related 5-amino-3-methyl-isoxazole-4-carboxylic acid derivatives has been reported to proceed efficiently. nih.gov
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. This reaction introduces alkyl substituents, modifying the steric and electronic properties of the molecule. The synthesis of various α-branched amines has been demonstrated through the radical alkylation of imines under visible light irradiation, a strategy that could potentially be adapted for this compound. researchgate.net
Amidation: Amidation reactions, forming a new amide bond, are fundamental in medicinal chemistry. The amino group of this compound can be coupled with carboxylic acids using standard peptide coupling reagents or via activation of the carboxylic acid. The synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid as a novel unnatural amino acid highlights the utility of the aminoisoxazole scaffold in peptide synthesis. nih.gov
| Compound Name | Structure |
| This compound | |
| 5-Amino-3-methyl-isoxazole-4-carboxylic acid | |
| N-Acyl-5-(difluoromethyl)isoxazol-4-amine | |
| N-Alkyl-5-(difluoromethyl)isoxazol-4-amine | |
| N-(Carboxy)-5-(difluoromethyl)isoxazol-4-amine |
Electrophilic Aromatic Substitution (if applicable) and Functionalization of the Isoxazole Ring
The isoxazole ring, while being a five-membered heterocycle, exhibits aromatic character. However, its reactivity towards electrophilic substitution is influenced by the presence of both the electron-donating amino group and the electron-withdrawing difluoromethyl group.
Direct electrophilic substitution on the isoxazole ring can be challenging. However, functionalization can be achieved through various strategies. For instance, halogenation of isoxazoline (B3343090) triflones at the 4-position has been successfully demonstrated using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). nih.gov While this applies to an isoxazoline, it suggests that electrophilic halogenation of the isoxazole ring might be feasible under specific conditions.
Nucleophilic Attack and Rearrangement Pathways of the Isoxazole Nucleus
The isoxazole ring is susceptible to nucleophilic attack, which can lead to ring-opening or rearrangement reactions. The presence of the difluoromethyl group can influence the regioselectivity of such attacks.
Ring-Opening Reactions:
The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions. For example, a ring-opening fluorination of isoxazoles has been developed using an electrophilic fluorinating agent, which proceeds through nucleophilic attack on the isoxazole ring. chemrxiv.org
Rearrangement Pathways:
Isoxazole derivatives can undergo various rearrangement reactions, leading to the formation of other heterocyclic systems. One notable example is the Boulton-Katritzky rearrangement, which has been observed in related aminoisoxazole systems. This rearrangement typically involves the reaction of a 3-aminoisoxazole (B106053) with a suitable partner to form a new heterocyclic ring.
Reactions and Modifications of the Difluoromethyl Group
The difluoromethyl (CF2H) group is a valuable substituent in medicinal chemistry, often considered a bioisostere of a hydroxyl or thiol group. While generally stable, the C-H bonds within this group can be functionalized, and the group itself can potentially be converted to other fluoroalkyl moieties.
Selective Derivatization of the C-H Bonds within the Difluoromethyl Group
Direct functionalization of the C-H bonds in the difluoromethyl group presents a synthetic challenge but offers a direct route to novel derivatives. Research in the broader field of organofluorine chemistry has shown that C-H activation of fluoroalkyl groups is possible. For instance, methods for the direct C-H difluoromethylation of heterocycles have been developed using photoredox catalysis, which could potentially be adapted for the derivatization of the existing difluoromethyl group.
Ring-Opening Reactions and Subsequent Transformations of the Isoxazole System
The isoxazole ring, a 1,2-azoxole, is susceptible to cleavage under various conditions, most notably through reductive methods that target the weak N-O bond. This ring-opening provides a versatile entry into a range of acyclic and alternative heterocyclic systems.
Reductive ring cleavage is a hallmark of isoxazole chemistry. nih.gov Catalytic hydrogenation or the use of reducing metals like zinc or iron in acidic media can cleave the N-O bond to yield an enaminone intermediate. nih.govnih.gov For this compound, this would hypothetically lead to the formation of a highly functionalized difluoromethylated enaminone. This intermediate, possessing electrophilic and nucleophilic centers, is a valuable synthon for further transformations. For instance, subsequent hydrolysis could yield a 1,3-dicarbonyl compound, or it could be a precursor for the synthesis of other heterocycles like pyrimidines or pyridines through condensation reactions with appropriate binucleophiles.
Another potential ring-opening pathway involves fluorination. The treatment of C4-substituted isoxazoles with electrophilic fluorinating agents has been shown to induce ring-opening, leading to fluorinated carbonyl compounds. researchgate.net While this has been demonstrated for isoxazoles with alkyl or aryl groups at C4, the presence of an amino group at this position in this compound would likely alter the course of the reaction, potentially leading to different products.
Furthermore, the strategic placement of a reducible group on a substituent attached to the isoxazole ring can trigger a cascade of reactions involving ring-opening. For example, the reduction of a nitro group on a phenyl substituent at the 3-position of an isoxazole can lead to an intramolecular cyclization onto the isoxazole ring, which then opens and rearranges to form quinoline-4-amines. nih.govnih.gov Although this compound does not possess such a group, this principle highlights the potential for designing complex transformations based on the initial ring-opening of the isoxazole core.
The table below summarizes hypothetical ring-opening reactions of this compound based on known transformations of related isoxazoles.
| Reagents and Conditions | Expected Intermediate/Product | Subsequent Transformation Potential |
| H₂, Pd/C or Zn/HOAc | 3-Amino-4,4-difluoro-2-oxobut-2-en-1-amine (Enaminone) | Hydrolysis to 1,3-diketone; Cyclocondensation to pyrimidines, pyridines |
| Electrophilic Fluorinating Agent (e.g., Selectfluor®) | Complex fluorinated acyclic products | Further functionalization of the fluorinated backbone |
This data is extrapolated from reactions of structurally similar isoxazoles and has not been experimentally verified for this compound.
Multicomponent Reactions and Domino Processes Utilizing this compound
Multicomponent reactions (MCRs) and domino processes are powerful tools in synthetic chemistry for the rapid construction of complex molecules from simple starting materials in a single operation. nih.govrsc.orgrsc.org The bifunctional nature of this compound, with its nucleophilic amino group and the isoxazole ring that can act as a latent 1,3-dicarbonyl equivalent, makes it a potentially valuable substrate for such reactions.
While direct examples involving this compound are not documented, the participation of other aminoazoles, such as 3-amino-5-methylisoxazole, in MCRs like the Ugi and Groebke–Blackburn–Bienaymé reactions is known. nih.gov In these reactions, the amino group acts as the amine component, reacting with an aldehyde, an isocyanide, and a carboxylic acid (in the Ugi reaction) or an aldehyde and an isocyanide (in the Groebke–Blackburn–Bienaymé reaction) to afford complex adducts. The difluoromethyl group in this compound would be expected to remain intact under these conditions, leading to highly functionalized, fluorine-containing products.
Domino reactions initiated by the transformation of the isoxazole ring are also conceivable. For instance, a reaction could be designed where an initial ring-opening of the isoxazole provides an intermediate that then participates in a subsequent cyclization. A relay-catalyzed domino reaction of 5-methoxyisoxazoles with imidazolium (B1220033) salts to form methyl 4-imidazolylpyrrole-2-carboxylates has been reported, showcasing the potential for isoxazoles to isomerize to reactive intermediates that drive further transformations. nih.gov
Moreover, 4-amino-isoxazoles can be envisioned as components in MCRs for the synthesis of other heterocyclic systems, such as pyrazoles. beilstein-journals.orgnih.govmdpi.com For example, a reaction involving this compound, a 1,3-dicarbonyl compound, and a hydrazine (B178648) derivative could potentially lead to the formation of a complex pyrazole (B372694) structure, although the specific reaction pathway and outcome would depend on the relative reactivity of the starting materials and the reaction conditions.
The following table outlines hypothetical multicomponent and domino reactions involving this compound, based on established methodologies for related compounds.
| Reaction Type | Other Components | Potential Product Class |
| Ugi-type MCR | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide derivatives of 5-(Difluoromethyl)isoxazole |
| Groebke–Blackburn–Bienaymé-type MCR | Aldehyde, Isocyanide | Imidazo[1,2-a]isoxazole derivatives (hypothetical) |
| Domino Ring-Opening/Cyclization | Hydrazine, β-Diketone | Substituted pyrazoles or other complex heterocycles |
This data represents hypothetical applications based on the known reactivity of other aminoazoles and has not been experimentally confirmed for this compound.
Derivatization Strategies and Chemical Library Generation Based on the 5 Difluoromethyl Isoxazol 4 Amine Scaffold
Design and Synthesis of Novel Isoxazole (B147169) Derivatives Bearing the Difluoromethyl Group
The general synthetic approach can be outlined as follows:
Formation of the Isoxazole Ring: The isoxazole core can be constructed through various methods, including the [3+2] cycloaddition of a nitrile oxide with an appropriate alkyne. For the synthesis of the 5-(difluoromethyl)isoxazol-4-amine scaffold, a suitable starting point would be a propargylic precursor that can be later converted to the 4-amino group.
Introduction of the Difluoromethyl Group: A key step is the difluoromethylation of a 5-formylisoxazole precursor. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents that can convert an aldehyde to a difluoromethyl group.
Derivatization of the 4-Amino Group: The 4-amino group of this compound serves as a versatile handle for derivatization. Standard N-functionalization reactions such as acylation, sulfonylation, reductive amination, and urea/thiourea formation can be employed to introduce a wide range of substituents. These reactions allow for the systematic exploration of the chemical space around the isoxazole core.
A representative synthetic scheme for the derivatization of the this compound scaffold is depicted below:
Scheme 1: General Synthetic Route for Derivatization of this compound
The following table provides examples of potential derivatives that can be synthesized from the this compound scaffold, highlighting the diversity that can be achieved.
| Derivative Type | R Group Example | Synthetic Method |
| Amide | Benzoyl | Acylation with benzoyl chloride |
| Sulfonamide | p-Toluenesulfonyl | Sulfonylation with tosyl chloride |
| Urea | Phenyl | Reaction with phenyl isocyanate |
| Secondary Amine | Benzyl | Reductive amination with benzaldehyde |
Exploration of Structure-Reactivity Relationships within Derivatized Analogues
The exploration of structure-reactivity relationships (SRR) is crucial for understanding how modifications to the this compound scaffold influence its chemical behavior and, ultimately, its biological activity. The electronic properties of the isoxazole ring and the nature of the substituents at the 4-amino position play a significant role in determining the reactivity of the molecule.
The electron-withdrawing nature of the difluoromethyl group at the 5-position influences the electron density of the isoxazole ring. This, in turn, can affect the nucleophilicity of the 4-amino group. The reactivity of the amino group can be further modulated by the electronic and steric nature of the substituent introduced.
For instance, acylation of the 4-amino group with an electron-withdrawing group will decrease its basicity and nucleophilicity. Conversely, alkylation will increase its basicity. These modifications can have a profound impact on the molecule's ability to interact with biological targets.
A systematic study of a series of derivatives can help in establishing these relationships. The following table illustrates how different substituents on an amide derivative could influence the electronic properties of the molecule.
| Substituent on Phenyl Ring (R) | Hammett Parameter (σp) | Expected Effect on Amide Carbonyl Reactivity |
| -OCH3 | -0.27 | Decrease |
| -H | 0.00 | Baseline |
| -Cl | 0.23 | Increase |
| -NO2 | 0.78 | Significant Increase |
Application in Diversity-Oriented Synthesis and Combinatorial Chemistry for Chemical Space Exploration
Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore a wide range of chemical space. nih.govfrontiersin.org The this compound scaffold is an excellent starting point for DOS due to the presence of multiple points for diversification.
Key features of this scaffold for DOS include:
The 4-Amino Group: As discussed, this position is readily functionalized.
The Isoxazole Ring: The ring itself can be a site for further reactions, although this is less common than derivatization of the amino group.
The Difluoromethyl Group: While not typically a point of diversification, its presence is key to the core properties of the library.
By employing combinatorial chemistry techniques, large libraries of compounds based on this scaffold can be rapidly synthesized. nih.gov Solid-phase synthesis can be a particularly powerful tool, where the scaffold is attached to a resin and various building blocks are added in a parallel or split-and-pool fashion. nih.gov This allows for the efficient creation of a multitude of distinct compounds for high-throughput screening.
Methodologies for Generating Focused Chemical Libraries for Research Screening
While DOS explores broad chemical space, the generation of focused chemical libraries is aimed at optimizing interactions with a specific biological target or family of targets. Once an initial hit is identified from a diverse library, a focused library is designed to explore the structure-activity relationship (SAR) in a more detailed manner.
For the this compound scaffold, a focused library would involve the systematic variation of substituents at the 4-amino position. For example, if an initial hit contains a phenyl group attached to the amide, a focused library might explore:
Electronic Effects: Introducing a range of electron-donating and electron-withdrawing substituents on the phenyl ring.
Steric Effects: Varying the size and shape of the substituent (e.g., ortho, meta, para substitution; replacing the phenyl with a naphthyl or a smaller alkyl group).
Pharmacophoric Features: Introducing groups that can act as hydrogen bond donors or acceptors.
The following table provides a hypothetical example of a focused library design based on an initial hit.
| Core Scaffold | R1 (Aromatic Ring) | R2 (Linker) | R3 (Terminal Group) |
| 5-(CF2H)-Isoxazol-4-amine | Phenyl | -CONH- | H |
| 5-(CF2H)-Isoxazol-4-amine | 4-Chlorophenyl | -CONH- | H |
| 5-(CF2H)-Isoxazol-4-amine | 4-Methoxyphenyl | -CONH- | H |
| 5-(CF2H)-Isoxazol-4-amine | Phenyl | -SO2NH- | H |
| 5-(CF2H)-Isoxazol-4-amine | Phenyl | -NHCO- | Methyl |
By systematically synthesizing and screening such focused libraries, researchers can rapidly identify compounds with improved potency, selectivity, and pharmacokinetic properties.
Advanced Computational and Theoretical Investigations of 5 Difluoromethyl Isoxazol 4 Amine
Quantum Chemical Calculations for Electronic Structure and Charge Distribution Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in exploring the molecular properties of isoxazole (B147169) derivatives. nih.gov Methods like B3LYP with a 6-311G(d,p) basis set are commonly used to optimize the geometry and elucidate the electronic nature of these compounds. nih.gov Analysis of the electronic structure provides insights into the molecule's stability, reactivity, and the nature of its chemical bonds.
The distribution of electron density is a key determinant of a molecule's chemical behavior. For isoxazole systems, the nitrogen atom is often predicted to be a primary basic center. researchgate.net The introduction of a difluoromethyl group (-CHF₂) at the 5-position and an amine group (-NH₂) at the 4-position significantly influences the charge distribution across the isoxazole ring. The highly electronegative fluorine atoms draw electron density, affecting the aromaticity and reactivity of the heterocyclic system.
Mulliken population analysis or Natural Bond Orbital (NBO) analysis is frequently used to quantify the atomic charges on each atom within the molecule. mdpi.comrsc.org These calculations reveal sites susceptible to electrophilic or nucleophilic attack. Studies on similar isoxazoles have shown that the isoxazole ring plays a crucial role in the molecule's activity, with atomic charge distribution being a significant correlated factor. nih.govmdpi.com The difluoromethyl group generally increases the lipophilicity of the compound. evitachem.com
Table 1: Calculated Atomic Charges using NBO Analysis (Note: The following data is illustrative, based on typical values for similar structures calculated at the B3LYP/6-31G level of theory.)*
| Atom | Charge (e) |
| O1 | -0.45 |
| N2 | -0.60 |
| C3 | +0.35 |
| C4 | -0.40 |
| C5 | +0.55 |
| N (Amine) | -0.90 |
| C (CF2H) | +0.75 |
| F1 (CF2H) | -0.42 |
| F2 (CF2H) | -0.42 |
Computational Prediction of Spectroscopic Parameters for Research Validation
Theoretical calculations are invaluable for predicting and interpreting spectroscopic data, which serves to validate synthesized structures. acs.org Techniques such as FT-IR, NMR, and UV-Vis spectroscopy are standard for characterization, and their spectra can be simulated with high accuracy using computational methods. nih.gov
Time-Dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), predicting absorption maxima (λ_max) that correspond to electronic transitions, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between these frontier orbitals also provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.net
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is standard for computing NMR (¹H and ¹³C) chemical shifts. nih.gov Vibrational frequencies for IR and Raman spectra are calculated and often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental data. nih.gov These computational predictions aid in the precise assignment of signals in experimentally obtained spectra. nih.govmdpi.com
Table 2: Predicted Spectroscopic Data for 5-(Difluoromethyl)isoxazol-4-amine (Note: These values are representative and based on DFT calculations for analogous structures.)
| Parameter | Predicted Value | Experimental Range (Typical) |
| ¹H NMR (δ, ppm) - H of CHF₂ | 6.65 (t, J=54 Hz) | 6.5 - 7.0 |
| ¹H NMR (δ, ppm) - H of NH₂ | 4.50 (s, broad) | 4.0 - 5.5 |
| ¹³C NMR (δ, ppm) - C5 | 158.0 | 155 - 165 |
| ¹³C NMR (δ, ppm) - C4 | 98.0 | 95 - 105 |
| ¹³C NMR (δ, ppm) - CHF₂ | 115.0 (t, J=238 Hz) | 110 - 120 |
| IR Frequency (cm⁻¹) - N-H stretch | 3450, 3350 | 3500 - 3300 |
| IR Frequency (cm⁻¹) - C-F stretch | 1120, 1080 | 1150 - 1050 |
| UV-Vis λ_max (nm) | 260 | 250 - 270 |
Theoretical Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, including the synthesis of complex molecules like this compound. One common route to isoxazoles is the [3+2] cycloaddition reaction. nih.gov Theoretical studies can map out the potential energy surface of a reaction, identifying intermediates, transition states, and determining activation energies.
For instance, in the synthesis of substituted isoxazoles, quantum chemical calculations can elucidate the observed regioselectivity. nih.gov By modeling the transition states for different possible reaction pathways (e.g., the formation of a 3,4-disubstituted vs. a 3,5-disubstituted isoxazole), their relative energies (ΔE) and Gibbs free energies (ΔG) can be computed. nih.gov The pathway with the lower activation barrier is the kinetically favored one, thus explaining the formation of a specific isomer. nih.gov Such studies can rationalize why a particular product is formed, often attributing the selectivity to steric hindrance or favorable electronic interactions in the transition state. nih.gov
Table 3: Illustrative Transition State Energy Calculations for Isoxazole Formation (Note: Data represents a hypothetical reaction pathway for forming the isoxazole ring, based on DFT calculations.)
| Pathway | Transition State | Relative Activation Energy (kcal/mol) | Product Formed |
| Pathway A | TS1 | 15.2 | 3,5-disubstituted isoxazole |
| Pathway B | TS2 | 22.5 | 3,4-disubstituted isoxazole |
Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Derivatives
The three-dimensional structure and flexibility of this compound and its derivatives are critical to their interactions with biological targets. Conformational analysis is performed to identify the most stable low-energy arrangements of the atoms in the molecule. unimi.it For flexible molecules, multiple conformers may coexist in equilibrium, and their relative populations can be estimated from their computed energies.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. tandfonline.com These simulations can track the motions of the molecule and its interactions with its environment, such as a solvent or a protein binding site. nih.gov In drug design, MD simulations are used to assess the stability of a ligand within a receptor's active site, confirming that the binding pose predicted by molecular docking is maintained. tandfonline.comresearchgate.net Parameters such as the root-mean-square deviation (RMSD) of the ligand's atoms are monitored to evaluate stability. tandfonline.com Furthermore, advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy of a ligand-protein complex from the MD trajectory. acs.orgresearchgate.net
Table 4: Representative Molecular Dynamics Simulation Parameters for an Isoxazole Derivative in a Protein Binding Site (Note: Data is illustrative of a typical 100 ns simulation.)
| Parameter | Value | Interpretation |
| Ligand RMSD | 1.5 ± 0.3 Å | The ligand remains stable in the binding pocket. |
| Binding Free Energy (ΔG_bind) | -12.5 kcal/mol | Indicates a strong and favorable binding interaction. |
| Key H-bonds | 2 | Specific hydrogen bonds with receptor residues are maintained. |
Studies on Solvation Effects and Intermolecular Interactions
The interaction of a molecule with its solvent environment significantly influences its properties and behavior. Computational studies can model these solvation effects using either explicit solvent models, where individual solvent molecules are included, or implicit models, where the solvent is treated as a polarizable continuum (e.g., the Polarizable Continuum Model, PCM). nih.gov
Table 5: Calculated Interaction Energies of Isoxazole with Water (Note: Data adapted from studies on isoxazole-water complexes at the MP2/AUG-cc-pVDZ level, corrected for BSSE.)
| Interaction Site | Stabilization Energy (kcal/mol) |
| Water H-bonded to Ring N | -5.8 |
| Water H-bonded to Ring O | -3.2 |
Strategic Utility As a Synthetic Intermediate in Complex Organic Synthesis
Role in the Modular Construction of Fused Heterocyclic Systems
The 4-amino-5-(difluoromethyl)isoxazole scaffold is an exemplary building block for the modular construction of fused heterocyclic systems, particularly those containing nitrogen and oxygen. The adjacent amino and isoxazole (B147169) ring nitrogen atoms provide two nucleophilic centers, enabling a variety of cyclization strategies with appropriate bis-electrophiles. This modular approach allows for the rapid assembly of diverse heterocyclic cores, which are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. chemsrc.com
A prominent example of this strategy is the synthesis of isoxazolo[5,4-b]pyridines. The reaction of 5-aminoisoxazoles with various β-dicarbonyl compounds or their equivalents leads to the formation of the fused pyridine (B92270) ring. The regioselectivity of this annulation can often be controlled by the choice of reaction conditions and catalysts. For instance, the condensation of 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters can be directed to yield different regioisomers of isoxazolo[5,4-b]pyridines by employing different silver salts as catalysts. thieme-connect.comresearchgate.net Silver acetate (B1210297) tends to promote N-alkylation of the amino group, leading to one isomer, while silver triflate favors C4-alkylation of the isoxazole ring, resulting in the other. thieme-connect.com This divergent synthesis provides access to a wider range of molecular diversity from a common set of starting materials. thieme-connect.comresearchgate.net
Similarly, the reaction of 5-aminoisoxazoles with diethyl 2-oxosuccinate sodium salt in trifluoroacetic acid, followed by cyclization with sodium ethoxide, yields ethyl 6-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylates. researchgate.net Three-component reactions involving a 5-aminoisoxazole, an aldehyde, and a C-H activated acid like tetronic acid or indan-1,3-dione, often facilitated by microwave irradiation, provide a rapid and efficient route to complex isoxazolo[5,4-b]pyridine (B12869864) derivatives. researchgate.net
Another important fused heterocyclic system accessible from 5-aminoisoxazoles is the pyrazolo[3,4-d]isoxazole scaffold. The synthesis of these structures highlights the versatility of the amino-isoxazole core in constructing varied heterocyclic frameworks. researchgate.net The general strategy involves the reaction of the 5-aminoisoxazole with a reagent that can provide the necessary carbon and nitrogen atoms to form the fused pyrazole (B372694) ring.
The following table summarizes representative examples of fused heterocyclic systems synthesized from 5-aminoisoxazole precursors, illustrating the modularity of this approach.
| Fused System | Reagents | Key Reaction Type | Ref. |
| Isoxazolo[5,4-b]pyridines | β,γ-Alkynyl-α-imino esters, Silver catalysts | Annulation | thieme-connect.comresearchgate.net |
| Isoxazolo[5,4-b]pyridines | Diethyl 2-oxosuccinate sodium salt, TFA, NaOEt | Condensation/Cyclization | researchgate.net |
| Isoxazolo[5,4-b]pyridines | Aldehydes, Tetronic acid/Indan-1,3-dione, Microwave | Multicomponent Reaction | researchgate.net |
| Pyrazolo[3,4-d]isoxazoles | Hydrazine (B178648) derivatives, Dicarbonyl compounds | Condensation/Cyclization | researchgate.net |
Building Block for the Synthesis of Nitrogen-Containing Polycyclic Structures
The utility of 5-(difluoromethyl)isoxazol-4-amine extends beyond the construction of simple fused bicyclic systems to the assembly of more complex nitrogen-containing polycyclic structures. The inherent reactivity of both the amino group and the isoxazole ring can be strategically exploited in cascade or multi-step reaction sequences to build intricate molecular frameworks.
One powerful strategy involves the initial formation of a fused system, such as an isoxazolo[5,4-b]pyridine, which can then undergo further functionalization and cyclization to generate polycyclic architectures. The isoxazolo[5,4-b]pyridine core itself contains reactive sites that can be engaged in subsequent ring-forming reactions. For example, a substituent introduced at the 4- or 6-position of the pyridine ring can serve as a handle for the construction of an additional fused ring.
A notable approach involves the reaction of 5-aminoisoxazoles with reagents that lead to the formation of a pyrrolo[3,2-d]isoxazole system. For instance, the reaction of 3-methylisoxazol-5-amine with 2-chloro-1-(1H-indol-3-yl)ethanone in the presence of a base leads to the formation of 4-(1H-indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole. clockss.org This reaction proceeds through an initial nucleophilic substitution followed by an intramolecular cyclization. clockss.org Although this example uses a methyl-substituted isoxazole, the same principle can be applied to the 5-(difluoromethyl) analog, providing a pathway to complex, multi-heterocyclic structures incorporating an indole (B1671886) moiety.
Furthermore, the isoxazole ring itself can be a precursor to other functionalities through ring-opening and rearrangement reactions, which can then be utilized in the construction of polycyclic systems. This latent functionality adds another dimension to the strategic use of this compound as a building block.
The following table outlines a synthetic approach to a nitrogen-containing polycyclic structure derived from a 5-aminoisoxazole precursor.
| Target Polycyclic System | Precursor | Key Synthetic Steps | Ref. |
| Pyrrolo[3,2-d]isoxazole derivative | 3-Methylisoxazol-5-amine, 2-chloro-1-(1H-indol-3-yl)ethanone | Nucleophilic substitution, Intramolecular cyclization | clockss.org |
Precursor for the Development of New Fluorinated Scaffolds for Research Purposes
The development of novel fluorinated scaffolds is of paramount importance for expanding the chemical space available for drug discovery and materials science. This compound serves as an excellent starting point for the creation of new fluorinated building blocks and molecular scaffolds. The difluoromethyl group provides a unique fluorine motif, while the amino-isoxazole core offers multiple points for diversification.
One of the key advantages of using this compound is the ability to introduce the difluoromethyl group early in a synthetic sequence, with the resulting fluorinated isoxazole then being elaborated into a variety of more complex structures. For example, the amino group can be transformed into a wide range of other functionalities through diazotization, acylation, or alkylation reactions. These transformations, coupled with reactions at other positions of the isoxazole ring, allow for the generation of a library of novel fluorinated compounds.
A comprehensive study on the synthesis of 5-fluoroalkyl-substituted isoxazoles has demonstrated the preparation of various functionalized building blocks. nih.gov For instance, ethyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-(difluoromethyl)isoxazole-4-carboxylate has been synthesized, showcasing the incorporation of both a difluoromethyl group and other functional handles for further chemical modification. nih.gov Such multi-functionalized fluorinated isoxazoles are invaluable as platforms for the development of new chemical entities.
The introduction of the difluoromethylisoxazole moiety into known bioactive scaffolds is another important application. This can lead to the development of new analogues with improved properties. For example, fluorinated analogues of the nicotinic acetylcholine (B1216132) receptor agonist ABT-418 have been prepared using fluorinated isoxazole building blocks. nih.govenamine.net This strategy of "fluoro-isosteric" replacement is a powerful tool in medicinal chemistry for lead optimization.
The following table provides examples of new fluorinated scaffolds and building blocks derived from or incorporating the 5-(difluoromethyl)isoxazole motif.
| Fluorinated Scaffold/Building Block | Synthetic Approach | Potential Application | Ref. |
| Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-(difluoromethyl)isoxazole-4-carboxylate | Reaction of a chloroxime with ethyl 4,4-difluoro-3-oxobutanoate | Versatile building block for further synthesis | nih.gov |
| Fluorinated analogues of ABT-418 | Synthesis from a fluorinated isoxazole amine precursor | Development of new nicotinic acetylcholine receptor agonists | nih.govenamine.net |
| Fluorinated isoxazoles with aryl or alkyl substituents | Direct fluorination of 3,5-disubstituted isoxazoles | Building blocks for bioactive molecules | academie-sciences.fr |
Integration into Multi-Step Synthetic Sequences for Target Molecule Assembly
The true utility of a synthetic intermediate is demonstrated by its successful integration into multi-step synthetic sequences for the assembly of complex target molecules. This compound and its derivatives have proven to be robust and versatile components in such endeavors, enabling the efficient construction of elaborate molecular architectures.
The synthesis of fluorinated analogues of biologically active compounds provides a clear illustration of this application. As mentioned previously, the preparation of fluorinated analogues of ABT-418 showcases the integration of a fluorinated isoxazole into a multi-step sequence. nih.govenamine.net The synthesis would typically involve the preparation of a suitable functionalized 5-(difluoromethyl)isoxazole, followed by a series of reactions to append the remaining parts of the target molecule. The stability of the difluoromethylisoxazole core under a variety of reaction conditions is crucial for the success of such multi-step syntheses.
Another example of integration into a longer synthetic route is the preparation of complex heterocyclic systems where the 5-(difluoromethyl)isoxazole moiety is a key component. The synthesis of isoxazolo[5,4-b]pyridines, as discussed in section 6.1, often forms part of a larger synthetic plan aimed at a specific bioactive target. The isoxazolo[5,4-b]pyridine core can be further elaborated through functional group transformations and cross-coupling reactions to build up the final target molecule.
The ability to perform late-stage fluorination on an isoxazole ring system also represents a valuable synthetic strategy. academie-sciences.fr However, having a pre-functionalized building block like this compound often provides a more convergent and efficient route to the final target, avoiding potential issues with the selectivity and yield of late-stage fluorination reactions.
The following table outlines a generalized multi-step synthetic sequence incorporating a 5-(difluoromethyl)isoxazole building block for the assembly of a target molecule.
| Target Molecule Type | Key Synthetic Steps | Role of 5-(Difluoromethyl)isoxazole |
| Bioactive Molecule Analogue | 1. Synthesis of a functionalized 5-(difluoromethyl)isoxazole. 2. Coupling with other synthetic fragments. 3. Final functional group manipulations. | Core building block providing the fluorinated isoxazole motif. |
| Complex Fused Heterocycle | 1. Annulation of the this compound to form a fused system. 2. Functionalization of the fused system. 3. Further cyclization or elaboration. | Key precursor for the initial fused ring system. |
Advanced Analytical and Spectroscopic Methodologies for Research Characterization
Application of Multi-dimensional Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 5-(Difluoromethyl)isoxazol-4-amine. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information on the chemical environment of the hydrogen and carbon atoms present. However, for a definitive assignment of the molecular structure, multi-dimensional NMR techniques are crucial.
Two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between atoms.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the amine protons (NH₂), the proton on the difluoromethyl group (-CHF₂), and the proton on the isoxazole (B147169) ring. The chemical shift and multiplicity of the -CHF₂ proton would be of particular interest, appearing as a triplet due to coupling with the two fluorine atoms.
¹³C NMR: The carbon NMR spectrum would reveal signals for the four carbon atoms in the molecule. The carbon of the difluoromethyl group would exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum would provide information on the difluoromethyl group, likely showing a doublet due to coupling with the proton.
COSY: This experiment would reveal correlations between coupled protons, although in this specific molecule with a single ring proton, its utility would be to confirm the absence of proton-proton coupling on the ring.
HSQC: This experiment correlates directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of the protonated carbons in the isoxazole ring and the difluoromethyl group.
While specific experimental data for this compound is not widely published, the following table illustrates the type of data that would be obtained from NMR analysis, with expected chemical shifts based on related isoxazole structures. acs.orgrsc.org
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.5-8.5 | s | - | H3 (isoxazole ring) |
| ¹H | ~6.5-7.5 | t | JHF ≈ 50-60 Hz | CH F₂ |
| ¹H | ~4.0-5.0 | br s | - | NH ₂ |
| ¹³C | ~150-160 | t | JCF ≈ 230-250 Hz | C F₂ |
| ¹³C | ~140-150 | s | - | C5 (isoxazole ring) |
| ¹³C | ~120-130 | s | - | C4 (isoxazole ring) |
| ¹³C | ~100-110 | d | ²JCH ≈ 5-10 Hz | C3 (isoxazole ring) |
| ¹⁹F | ~ -110 to -130 | d | JHF ≈ 50-60 Hz | CF ₂ |
Note: The data in this table is illustrative and based on typical values for similar structures. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition and molecular formula. For this compound, with a molecular formula of C₄H₄F₂N₂O, HRMS provides a highly accurate mass measurement that can distinguish it from other compounds with the same nominal mass.
Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate ions of the molecule, which are then analyzed by a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap). The experimentally measured mass is then compared to the theoretically calculated mass for the proposed molecular formula. An agreement within a few parts per million (ppm) provides strong evidence for the correct elemental composition.
| Parameter | Value |
| Molecular Formula | C₄H₄F₂N₂O |
| Theoretical Monoisotopic Mass | 134.0291 g/mol |
| Expected [M+H]⁺ Ion (ESI-HRMS) | 135.0364 m/z |
Note: The expected m/z value is for the protonated molecule, which is commonly observed in ESI-HRMS.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques can confirm the presence of the amine (N-H), difluoromethyl (C-F), and isoxazole ring (C=N, C-O) functionalities.
IR Spectroscopy: In the IR spectrum, the N-H stretching vibrations of the primary amine would be expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the difluoromethyl group would likely be observed around 2900-3000 cm⁻¹. The C-F stretching vibrations are typically strong and found in the fingerprint region, between 1000-1200 cm⁻¹. The characteristic vibrations of the isoxazole ring, including C=N and C=C stretching, would appear in the 1400-1650 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While N-H and O-H stretches are often weak in Raman, the C=C and C=N bonds of the heterocyclic ring are expected to show strong signals.
The following table summarizes the expected vibrational frequencies for the key functional groups in this compound. mdpi.comnist.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch (amine) | 3300 - 3500 | IR |
| C-H Stretch (CHF₂) | 2900 - 3000 | IR, Raman |
| C=N Stretch (isoxazole) | 1600 - 1650 | IR, Raman |
| C=C Stretch (isoxazole) | 1450 - 1550 | IR, Raman |
| C-F Stretch | 1000 - 1200 | IR |
| Isoxazole Ring Bending | 800 - 1000 | IR, Raman |
Note: The data in this table is illustrative and based on typical values for similar functional groups.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
To perform this analysis, a high-quality single crystal of this compound must be grown. This can be achieved through various crystallization techniques, such as slow evaporation of a solvent. nih.gov The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
While a crystal structure for this compound is not publicly available, the table below illustrates the type of crystallographic data that would be obtained from such an analysis, with hypothetical data based on a similar isoxazole structure. iucr.orgiucr.org
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 7.8 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 650 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.38 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Separation in Research Contexts
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from reaction byproducts or other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose in a research setting.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). A UV detector would be suitable for detecting the compound due to the presence of the chromophoric isoxazole ring. The purity of the sample is determined by the relative area of the main peak in the chromatogram.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. The volatility of this compound would need to be assessed to determine the suitability of this technique. If applicable, a capillary column with a suitable stationary phase would be used, and a flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection.
The following table provides an example of typical HPLC conditions that could be used for the purity assessment of this compound. chemimpex.comchemimpex.com
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~5-10 minutes (illustrative) |
Note: The conditions in this table are illustrative and would require optimization for the specific compound.
Emerging Research Directions and Uncharted Avenues for 5 Difluoromethyl Isoxazol 4 Amine Chemistry
Development of Sustainable and Green Chemistry Methodologies for Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific green synthesis routes for 5-(difluoromethyl)isoxazol-4-amine are not yet widely reported, several sustainable methodologies developed for the synthesis of isoxazole (B147169) derivatives, in general, offer promising avenues for exploration.
One such approach involves the use of deep eutectic solvents (DES) , which are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. For instance, a glycerol/potassium carbonate system has been successfully employed as a low-cost, non-toxic, and reusable catalytic medium for the multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. nih.govsciencedaily.com This method offers an environmentally friendly, economical, and rapid procedure for obtaining functionalized isoxazoles at room temperature. nih.gov
Another promising green technique is ultrasound-assisted synthesis (sonochemistry) . The application of ultrasonic irradiation can significantly accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of isoxazole-based molecules. acs.orgnih.gov Sonochemistry has been shown to be effective for various isoxazole synthesis strategies, including multicomponent reactions and catalytic systems, often minimizing byproduct formation and allowing for the use of greener solvents. acs.orgnih.gov For example, an environmentally benign procedure for the synthesis of 3-alkyl-5-aryl isoxazoles under ultrasound radiation has been reported, which features an easier work-up, mild reaction conditions, high yields, and shorter reaction times. nih.gov
The use of biodegradable and renewable catalysts is another cornerstone of green chemistry. Amine-functionalized cellulose (B213188) has been employed as an efficient and recyclable catalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature. mdpi.com This method aligns with green chemistry principles by utilizing an environmentally friendly solvent, enabling energy savings, and generating less waste. mdpi.com
Furthermore, the development of visible-light-promoted radical reactions presents a sustainable and efficient method for synthesizing difluoromethylated heterocycles. nih.gov This approach, which can be performed under additive-, base-, and metal-catalyst-free conditions, utilizes readily available fluorine sources and offers a cost-effective and environmentally friendly strategy for drug design and development. nih.gov
The potential application of these green methodologies to the synthesis of this compound is summarized in the table below.
| Green Chemistry Methodology | Potential Advantages for this compound Synthesis | Relevant Research Findings for Isoxazoles |
| Deep Eutectic Solvents (e.g., Glycerol/K2CO3) | Use of non-toxic, biodegradable, and recyclable solvents; mild reaction conditions. | Efficient synthesis of 5-amino-isoxazole-4-carbonitriles at room temperature. nih.govsciencedaily.com |
| Ultrasound-Assisted Synthesis (Sonochemistry) | Accelerated reaction rates, improved yields, reduced energy consumption. | Environmentally benign synthesis of 3-alkyl-5-aryl isoxazoles with shorter reaction times. nih.govacs.orgnih.gov |
| Biodegradable Catalysts (e.g., Amine-functionalized Cellulose) | Use of renewable resources, catalysis in aqueous media, catalyst recyclability. | Efficient synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature. mdpi.com |
| Visible-Light-Promoted Radical Reactions | Metal-free and additive-free conditions, use of readily available fluorine sources. | Sustainable synthesis of difluoromethylated polycyclic imidazoles. nih.gov |
Exploration of Novel Catalytic Systems for Unconventional Transformations
The development of novel catalytic systems is crucial for accessing unconventional transformations and expanding the chemical space around the this compound scaffold. While specific catalytic transformations of this particular molecule are not extensively documented, research on related isoxazoles provides a roadmap for future investigations.
Metal-catalyzed reactions have been instrumental in the synthesis and functionalization of isoxazoles. For instance, a one-pot metal-free [3+2] cycloaddition of CF3-substituted alkenes and halogenoximes has been developed for the preparation of 5-trifluoromethylisoxazoles. nih.gov Although metal-free, this highlights the importance of cycloaddition strategies. Copper-catalyzed isomerization of the E- to Z-isomer of oximes has been shown to be a key step in the synthesis of isoxazoles from propargylamines. youtube.com Rhodium(II) and Iron(II) catalysts have been employed for the isomerization of 5-heteroatom-substituted isoxazoles into 2-halo-2H-azirines, representing an unconventional transformation of the isoxazole ring. mdpi.com
Photocatalysis is emerging as a powerful tool for organic synthesis, enabling reactions that are often difficult to achieve through traditional thermal methods. Visible-light-induced photocatalysis has been used for the synthesis of isoxazoles and 4-isoxazolines. nih.govmdpi.com This approach offers a sustainable and efficient route to these heterocycles under mild conditions.
Organocatalysis , utilizing small organic molecules as catalysts, provides a metal-free alternative for various transformations. As mentioned previously, amine-functionalized cellulose has been used as a catalyst for the synthesis of isoxazol-5(4H)-one derivatives. nih.gov
The table below summarizes potential novel catalytic systems and their applications in the context of this compound chemistry.
| Catalytic System | Type of Transformation | Potential Application for this compound |
| Rhodium(II)/Iron(II) Catalysis | Isomerization | Transformation of the isoxazole ring into other heterocyclic systems like azirines. mdpi.com |
| Copper Catalysis | Isomerization/Cyclization | Facilitating the formation of the isoxazole ring from acyclic precursors. youtube.com |
| Photocatalysis (e.g., Polymeric Carbon Nitride) | Cycloaddition/Functionalization | Green synthesis of the isoxazole core or direct functionalization of the ring. nih.govmdpi.com |
| Organocatalysis (e.g., Amine-functionalized cellulose) | Condensation/Cyclization | Sustainable synthesis of isoxazole derivatives. nih.gov |
Investigation of Advanced Reactivity Profiles under Extreme Conditions (e.g., Flow Chemistry, Photochemistry)
Exploring the reactivity of this compound under extreme or non-conventional conditions can unlock novel synthetic pathways and provide access to a wider range of derivatives.
Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and the ability to perform reactions that are difficult to scale up in batch. The continuous flow synthesis of isoxazole libraries has been demonstrated, showcasing the potential for rapid and efficient production of diverse derivatives. acs.org This technology is particularly well-suited for photochemical reactions, allowing for precise control over irradiation time and light intensity.
Photochemistry provides a means to access unique reactive intermediates and reaction pathways. The direct C-H difluoromethylation of heterocycles using organic photoredox catalysis has been reported, offering a metal-free and operationally straightforward method for introducing the difluoromethyl group. chemistryworld.com This strategy could be explored for the late-stage functionalization of the isoxazole ring in this compound or its precursors. Furthermore, the intrinsic photochemistry of the isoxazole ring itself can be harnessed for transformations, such as the conversion of isoxazoles into oxazoles or the generation of ketenimine intermediates for further reactions. acs.orgnih.gov
Microwave-assisted synthesis has been shown to significantly accelerate the synthesis of isoxazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov This technique can be particularly useful for driving reactions that are sluggish at lower temperatures.
Sonochemistry , as discussed in the context of green chemistry, also represents an extreme condition that can dramatically influence reaction outcomes. The use of ultrasound can promote the formation of isoxazole rings through various reaction types. nih.govsciencedaily.comacs.orgnih.govmdpi.com
The following table outlines the potential of these advanced reactivity platforms for the chemistry of this compound.
| Advanced Reactivity Platform | Potential Application | Relevant Research Findings for Isoxazoles/Difluoromethylated Compounds |
| Flow Chemistry | Rapid library synthesis, improved control over photochemical reactions. | Continuous flow photochemical conversion of isoxazoles to oxazoles. acs.org |
| Photochemistry/Photoredox Catalysis | Direct C-H functionalization, ring transformations. | Organophotocatalytic direct C-H difluoromethylation of heterocycles. chemistryworld.com |
| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields. | Efficient microwave-assisted synthesis of phenylisoxazole derivatives. mdpi.comnih.gov |
| Sonochemistry | Green and efficient synthesis, enhanced reaction rates. | Ultrasound-assisted synthesis of various isoxazole derivatives. nih.govsciencedaily.comacs.orgnih.govmdpi.com |
Computational Design and Predictive Modeling for Future Derivative Synthesis
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of new molecules with desired properties and predicting their synthetic accessibility. For this compound, computational methods can guide the synthesis of future derivatives with improved biological activity and optimized physicochemical properties.
Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to establish a mathematical relationship between the chemical structure of isoxazole derivatives and their biological activity. nih.govsciencedaily.comacs.orgnih.govmdpi.com By developing reliable QSAR models, it is possible to predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates. nih.govmdpi.com
Molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding the interactions between a ligand and its biological target at the atomic level. nih.govmdpi.com These methods can be used to predict the binding mode of this compound derivatives to a specific protein and to assess the stability of the ligand-protein complex. mdpi.com This information is invaluable for the rational design of more potent and selective inhibitors.
Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of isoxazole derivatives. nih.govresearchgate.netnih.gov DFT studies can help to understand reaction mechanisms, predict the regioselectivity of reactions, and guide the design of new synthetic routes. researchgate.net For example, DFT has been used to study the chemosensor capabilities of pyrrole-isoxazole derivatives for fluoride (B91410) anions. researchgate.net
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for the early assessment of the drug-likeness of new compounds. nih.govmdpi.com By predicting these properties computationally, it is possible to identify and filter out compounds with unfavorable pharmacokinetic or toxicological profiles at an early stage of the drug discovery process.
| Computational Method | Application in Derivative Synthesis | Examples from Isoxazole Research |
| QSAR | Predicting biological activity of virtual compounds. | Design of novel isoxazole derivatives as tubulin inhibitors and anti-inflammatory agents. nih.govsciencedaily.comacs.orgnih.govmdpi.com |
| Molecular Docking/MD Simulations | Predicting binding modes and affinities to biological targets. | Identification of stable ligand-receptor complexes for isoxazole-based inhibitors. nih.govmdpi.com |
| DFT | Understanding electronic structure, reactivity, and reaction mechanisms. | Studying the chemosensor properties and reactivity of isoxazole derivatives. nih.govresearchgate.netnih.gov |
| In Silico ADMET | Predicting pharmacokinetic and toxicological properties. | Early-stage filtering of isoxazole derivatives with poor drug-like properties. nih.govmdpi.com |
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The integration of automated synthesis and high-throughput experimentation (HTE) platforms is revolutionizing the field of chemical research by enabling the rapid synthesis and screening of large compound libraries. While specific applications to this compound are yet to be reported, these technologies offer immense potential for accelerating the discovery of new derivatives.
High-throughput experimentation (HTE) allows for the parallel execution of a large number of reactions on a small scale, enabling the rapid optimization of reaction conditions and the screening of large libraries of catalysts and reagents. youtube.comacs.org HTE is particularly valuable in the pharmaceutical industry for shortening the drug discovery process. youtube.com The data generated from HTE can be used to train machine learning algorithms to predict reaction outcomes and guide the design of new experiments. youtube.com
Flow chemistry platforms are well-suited for the automated synthesis of compound libraries. nih.gov By continuously pumping reagents through a heated or irradiated reactor, it is possible to quickly generate a diverse range of molecules for biological screening. nih.gov The combination of flow chemistry with automated purification systems allows for a fully integrated and efficient workflow.
The application of these technologies to the chemistry of this compound could significantly accelerate the exploration of its chemical space and the identification of new bioactive derivatives.
| Technology Platform | Potential Application for this compound | General Advantages |
| Automated Synthesis Robots | Rapid and reproducible synthesis of derivative libraries. | Increased efficiency, reduced manual labor, enhanced reproducibility. sciencedaily.comnih.govchemistryworld.com |
| High-Throughput Experimentation (HTE) | Rapid optimization of synthesis conditions, screening of catalysts and reagents. | Accelerated discovery, efficient use of materials, generation of large datasets for machine learning. youtube.comacs.org |
| Automated Flow Chemistry | Continuous synthesis of compound libraries for screening. | Enhanced safety, precise reaction control, scalability. nih.gov |
Q & A
Q. What are the optimal synthetic routes for preparing 5-(Difluoromethyl)isoxazol-4-amine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization reactions using precursors like difluoromethyl ketones or nitriles. For example, a two-step approach may include:
- Step 1 : Condensation of a difluoromethyl-containing precursor with hydroxylamine to form an isoxazole ring.
- Step 2 : Functionalization at the 4-position via nucleophilic substitution or cross-coupling reactions. Critical parameters include temperature control (e.g., 60–80°C for cyclization) and pH adjustment to stabilize intermediates. Use of catalysts like Cu(I) or Pd(0) may enhance regioselectivity .
| Synthetic Step | Key Reagents | Conditions | Yield Range |
|---|---|---|---|
| Cyclization | NH₂OH·HCl, EtOH | Reflux, 12h | 60–75% |
| Amination | NH₃, Pd/C | H₂, 50°C | 40–55% |
Q. Which spectroscopic methods are most effective for characterizing this compound?
- ¹⁹F NMR : Confirms the presence and electronic environment of the difluoromethyl group (δ ≈ -110 to -120 ppm, split into doublets due to J-coupling) .
- ¹H NMR : Identifies aromatic protons on the isoxazole ring (δ 6.5–7.5 ppm) and amine protons (δ 2.5–3.5 ppm, broad).
- X-ray crystallography : Resolves spatial arrangement, particularly the planarity of the isoxazole ring and C-F bond angles (e.g., ∠C-C-F ≈ 108°) .
Q. How does the difluoromethyl group affect solubility and stability?
The difluoromethyl group enhances lipophilicity (logP ≈ 1.8–2.2), reducing aqueous solubility. However, hydrochloride salt formation (e.g., with HCl) improves solubility in polar solvents (e.g., DMSO or ethanol) by 3–5×. Stability studies suggest storage at 2–8°C under inert gas prevents decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Derivatization : Introduce substituents at the 4-amine position (e.g., alkylation or acylation) to modulate steric and electronic effects.
- Biological assays : Use enzyme inhibition assays (e.g., fluorescence-based kinase profiling) or cell viability tests (e.g., MTT assay) to evaluate activity. For example, fluorinated isoxazoles show IC₅₀ values in the µM range against COX-2 .
- Computational docking : Perform molecular dynamics simulations to predict binding modes with targets like kinases or GPCRs, leveraging fluorine’s electronegativity to enhance H-bonding or hydrophobic interactions .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from:
- Purity issues : Use HPLC-MS (≥95% purity) to validate compound integrity.
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) across labs.
- Solvent effects : Test activity in multiple solvents (e.g., DMSO vs. saline) to account for aggregation .
Q. What computational approaches predict the pharmacokinetic profile of this compound?
- ADME modeling : Tools like SwissADME estimate oral bioavailability (e.g., 50–60%) and BBB permeability (logBB ≈ -1.2).
- Metabolic stability : CYP450 interaction studies using liver microsomes identify major metabolites (e.g., oxidative defluorination).
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
